

The History and Development of Methoprotryne: A Technical Guide

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Compound of Interest

Compound Name: Methoprotryne

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprotryne (G-36393) is a selective, post-emergence s-triazine herbicide introduced in 1965 by J.R. Geigy S.A. for the control of grass and broadleaf weeds in winter-sown cereals.[1] As a member of the methylthiotriazine family, its mode of action involves the inhibition of photosynthesis at Photosystem II (PSII). Absorbed through both roots and foliage, the compound is translocated within the plant to its site of action.[2] Despite its initial utility, **Methoprotryne** is now considered obsolete and is no longer approved for use in many regions, including the European Union.[1] This guide provides a comprehensive technical overview of its history, chemical properties, synthesis, mechanism of action, and toxicological profile, based on available scientific literature.

History and Development

The development of **Methoprotryne** is rooted in the broader discovery of the herbicidal properties of the s-triazine class of compounds by J.R. Geigy, Ltd. in the 1950s. [from previous results: 1, 3] Following the successful introduction of related compounds like simazine and atrazine, research into derivatives with different substitution patterns continued.

Methoprotryne, identified by the Geigy code G-36393, was first reported in 1965.[1] Patents for the compound were secured in Switzerland (Swiss Patent 394,704), Great Britain (British Patent 927,348), and the United States (US Patent 3,326,914).[1] It was commercialized under

trade names such as Gesaran, often in formulations combined with other triazines like simazine, to broaden the weed control spectrum.^[1] Its primary use was for the post-emergence control of annual grass weeds in winter cereals.^[2]

Timeline of Development

- 1952: J.R. Geigy, Ltd. discovers the herbicidal activity of the triazine class. [from previous results: 1]
- 1965: **Methoprotryne** (G-36393) is introduced by J.R. Geigy S.A.^[1]
- Late 1960s: Commercialization under the trade name Gesaran for use in winter cereals.^[1]
- 2002: **Methoprotryne** is not included in Annex I to Directive 91/414/EEC, effectively ending its approval for use in the European Union.^[1]
- Present: The WHO Recommended Classification of Pesticides by Hazard identifies **Methoprotryne** as an active ingredient believed to be obsolete or discontinued for use as a pesticide.^[1]

Chemical and Physical Properties

Methoprotryne is a colorless, crystalline solid under standard conditions. Its chemical identity and key physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	N2-(3-methoxypropyl)-6-(methylsulfanyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine	[from previous results: 8]
CAS Registry Number	841-06-5	[2]
Molecular Formula	C ₁₁ H ₂₁ N ₅ OS	[2]
Molecular Weight	271.39 g/mol	[2]
Appearance	Colorless crystalline solid	[2]
Melting Point	68-70 °C	[2]
Water Solubility	320 mg/L at 20 °C	[2]
Vapor Pressure	2.85 x 10 ⁻⁷ mm Hg (3.8 x 10 ⁻⁵ Pa) at 20 °C	[from previous results: 10]
Density	1.186 g/cm ³ at 20 °C	[2]
pKa	4.0 at 21 °C	[1]

Synthesis and Manufacturing Process

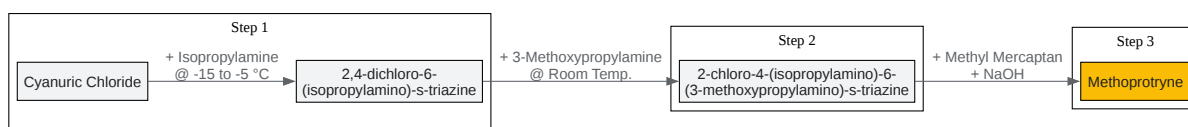
The synthesis of **Methoprotryne**, like other substituted s-triazines, begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring are sequentially substituted by nucleophiles. The differential reactivity of the chlorine atoms at varying temperatures allows for controlled, stepwise substitution.

A general pathway involves:

- First Substitution: Reaction of cyanuric chloride with isopropylamine at a low temperature (e.g., -15 to -5 °C) to yield a dichlorotriazine intermediate.[2]
- Second Substitution: Reaction of the dichlorotriazine intermediate with 3-methoxypropylamine at a higher temperature (e.g., room temperature) to form 2-chloro-4-isopropylamino-6-(3-methoxypropylamino)-1,3,5-triazine.[2]

- Third Substitution: Reaction of this chloro-intermediate with methyl mercaptan (methanethiol) in the presence of an alkali (like sodium hydroxide) to replace the final chlorine atom with a methylthio (-SCH₃) group, yielding **Methoprotryne**. [from previous results: 2]

An alternative final step involves reacting 2-isopropylamino-4-mercapto-6-(3-methoxypropylamino)-1,3,5-triazine with a methylating agent such as methyl iodide.[1]



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Figure 1: General Synthesis Pathway for **Methoprotryne**.

Mode of Action

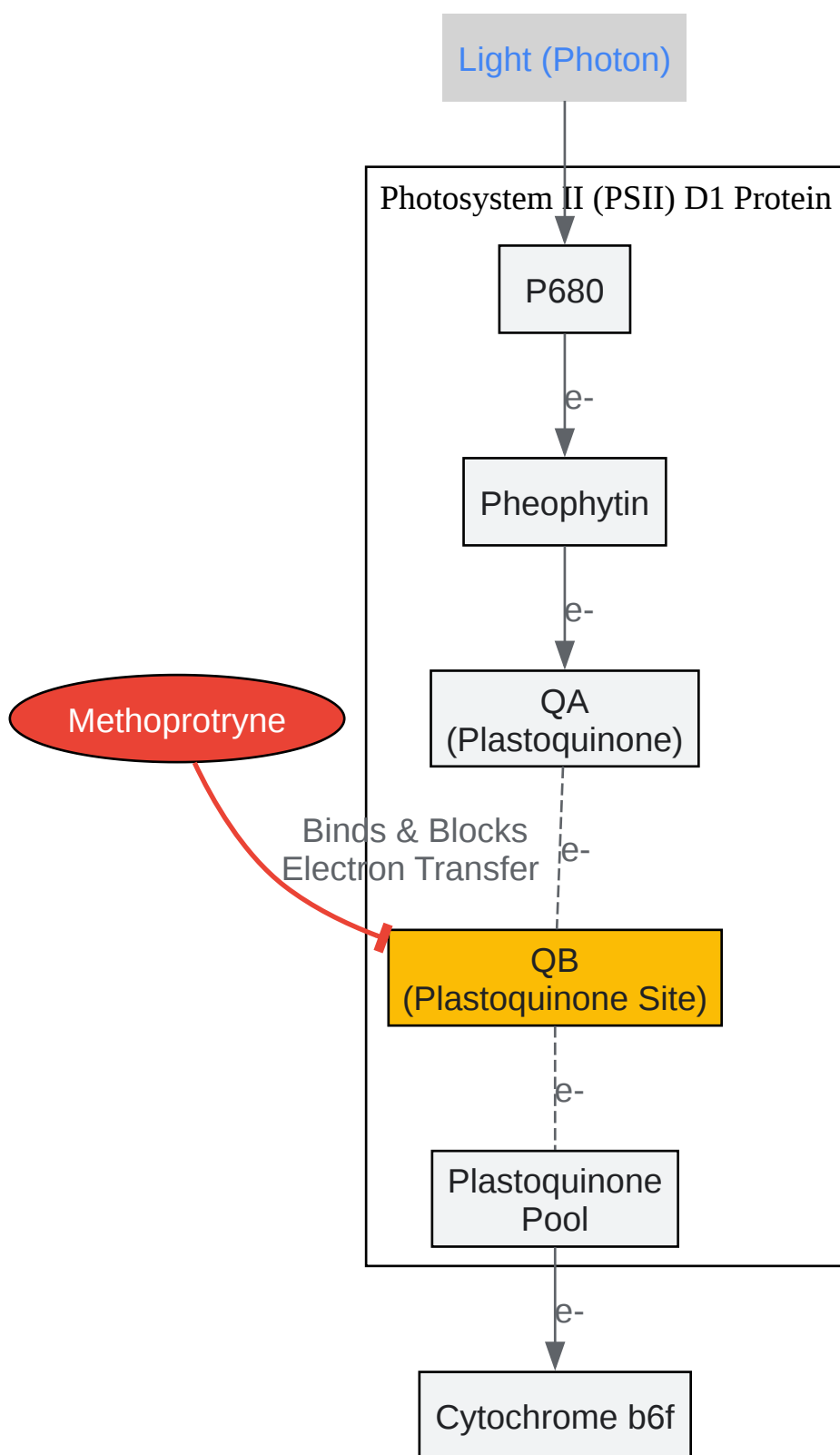
Methoprotryne is a selective herbicide that acts by inhibiting photosynthesis.[2] Its molecular target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

Specifically, **Methoprotryne** binds to the Q_B-binding niche on the D1 protein of the PSII reaction center.[3][4] This binding site is normally occupied by the mobile electron carrier plastoquinone (PQ). By competitively binding to this site, **Methoprotryne** blocks the electron flow from the primary quinone acceptor, Q_A, to Q_B. [4][5]

The interruption of the photosynthetic electron transport chain has two primary consequences:

- Inhibition of ATP and NADPH Production: The blockage of electron flow prevents the generation of the proton gradient necessary for ATP synthesis and the reduction of NADP⁺ to NADPH. This starves the plant of the energy and reducing power required for CO₂ fixation and other metabolic processes.

- Oxidative Stress: The energy from absorbed light cannot be dissipated through the electron transport chain. This leads to the formation of highly reactive triplet chlorophyll and subsequently, singlet oxygen and other reactive oxygen species (ROS).[6] These ROS cause rapid lipid peroxidation, membrane damage, chlorophyll bleaching, and ultimately, cell death, leading to the visible symptoms of chlorosis and necrosis.[4]



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Figure 2: **Methoprotrotryne's** Inhibition of PSII Electron Transport.

Metabolism and Environmental Fate

Metabolism

In plants, **Methoprotryne** is absorbed through both the leaves and roots.^[2] Its metabolism involves several detoxification reactions, including:

- Cleavage of the methylthio group and its replacement with a hydroxyl group (-OH), likely after oxidation of the sulfur to sulfoxide and sulfone intermediates.^[2]
- N-dealkylation (demethylation) of the amino groups at the C4 and C6 positions of the triazine ring.^[2]
- Cleavage of the amine moieties and their replacement by hydroxyl groups, which may be followed by the opening of the triazine ring.^[2]

In animals, orally administered **Methoprotryne** is rapidly absorbed and metabolized. The primary detoxification reactions are amine dealkylation and side-chain oxidation. Elimination is swift, with 85-95% of the dose excreted within 24 hours, mainly in the urine.^[2]

Environmental Fate

Triazine herbicides, as a class, are known for their potential for persistence in soil.

Methoprotryne is expected to exhibit moderate mobility in soil and therefore may have the potential to leach into groundwater. [from previous results: 4] The degradation in the environment is influenced by factors such as soil type, pH, organic matter content, and microbial activity. Hydrolysis can occur, and this process may be catalyzed by soil components.^[2]

Toxicological Profile

The toxicological data for **Methoprotryne** is limited due to its status as an obsolete pesticide. The available data on its acute toxicity are summarized below.

Endpoint	Organism	Value (mg/kg or mg/L)	Classification	Reference(s)
Acute Oral LD ₅₀	Rat	> 2000 - 5000	Low Toxicity	[from previous results: 2, 4]
Acute 96-hr LC ₅₀	Fish	Data not available	Moderate (Qualitative)	
Acute 48-hr EC ₅₀ (Immobilisation)	Daphnia magna	Data not available	Moderate (Qualitative)	
72-hr EC ₅₀ (Growth Inhibition)	Algae	Data not available	Not Available	

Note: Specific quantitative values for aquatic toxicity were not found in the reviewed literature. The qualitative assessment is from summary databases.

Herbicidal Efficacy and Crop Selectivity

Methoprotryne was used as a post-emergence herbicide in winter-sown cereals, including wheat and barley, at application rates of 1.5-2.0 kg active ingredient per hectare.[2] It was effective against a range of annual grass weeds and some broadleaf weeds.

Weed Type	Target Weeds (General)	Efficacy Data (EC ₅₀ /GR ₅₀)	Reference(s)
Annual Grasses	Weed grasses common in cereal crops (e.g., Alopecurus, Apera, Poa spp.)	Data not available	[2]
Annual Broadleaves	Various species	Data not available	

Crop	Selectivity / Tolerance	Tolerance Data (NOAEC)	Reference(s)
Winter Cereals	Tolerant at recommended post-emergence application rates.	Data not available	[2]

Note: Specific quantitative data on the efficacy of **Methoprotryne** against individual weed species and the precise margin of selectivity in cereal crops are not readily available in modern scientific literature, reflecting the compound's age and obsolete status.

Experimental Protocols

Protocol for Synthesis of Methoprotryne

This protocol is based on the general stepwise substitution of cyanuric chloride.[2][7]

Objective: To synthesize **Methoprotryne** (N2-(3-methoxypropyl)-6-(methylsulfanyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine).

Materials:

- Cyanuric chloride
- Isopropylamine
- 3-Methoxypropylamine
- Sodium methyl mercaptide (or Methyl mercaptan and NaOH)
- Dichloromethane (DCM) or similar solvent
- Sodium hydroxide (NaOH) solution
- Hydrochloric acid (HCl) solution
- Brine

- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware, magnetic stirrer, dropping funnel, ice bath.

Procedure:

- Step 1: Synthesis of 2,4-dichloro-6-(isopropylamino)-s-triazine
 - Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone or DCM) in a three-necked flask equipped with a stirrer and dropping funnel.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of isopropylamine (1.0 eq) dropwise, maintaining the temperature at or below 2 °C.
 - After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
 - The reaction progress can be monitored by TLC. Upon completion, the intermediate can be isolated or used directly in the next step after an aqueous workup to remove any salts.
- Step 2: Synthesis of 2-chloro-4-(isopropylamino)-6-(3-methoxypropylamino)-s-triazine
 - To the solution containing the dichlorotriazine intermediate from Step 1, slowly add 3-methoxypropylamine (1.0 eq) at room temperature.
 - An equivalent of a base (e.g., NaOH or triethylamine) is required to neutralize the HCl formed during the reaction.
 - Allow the reaction to stir at room temperature for 12-24 hours until completion (monitored by TLC).
 - Upon completion, quench the reaction with water and extract the product with an organic solvent like DCM. Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
- Step 3: Synthesis of **Methoprotryne**

- Dissolve the chloro-intermediate from Step 2 (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF).
- Add sodium methyl mercaptide (CH_3SNa , >1.0 eq) to the solution. Alternatively, use methyl mercaptan (CH_3SH) and an equivalent of a strong base like NaOH.
- Heat the reaction mixture (e.g., 40-60 °C) and stir for several hours until the reaction is complete (monitored by TLC).
- After cooling to room temperature, pour the mixture into water and extract the product with an organic solvent.
- Wash the combined organic extracts, dry, and concentrate.
- Purify the crude product by recrystallization (e.g., from petroleum ether or an ethyl acetate/hexane mixture) or column chromatography to yield pure **Methoprotryne**.

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Figure 3: Experimental Workflow for **Methoprotryne** Synthesis.

Protocol for Post-Emergence Herbicidal Activity Screening

Objective: To evaluate the post-emergence herbicidal efficacy of **Methoprotryne** on target weeds and its selectivity on a winter cereal crop.

Materials:

- Seeds of a winter cereal (e.g., *Triticum aestivum*) and relevant weed species (e.g., *Alopecurus myosuroides*, *Stellaria media*).
- Pots or trays filled with a standard potting mix or field soil.
- **Methoprotryne**, formulated as a wettable powder or emulsifiable concentrate.
- Laboratory track sprayer calibrated to deliver a precise volume.

- Greenhouse or controlled environment growth chamber.
- Non-treated control and a commercial standard herbicide for comparison.

Procedure:

- Plant Cultivation:
 - Sow seeds of the crop and weed species in separate pots or in a mixed planting arrangement to simulate field conditions.
 - Grow the plants in a greenhouse under controlled conditions (e.g., 16/8h light/dark cycle, 18/12°C day/night temperature).
 - Water the plants as needed to ensure healthy growth.
- Herbicide Application:
 - Allow plants to grow to the appropriate stage for post-emergence application. For cereals, this is typically the 2-3 leaf stage (Zadoks scale 12-13). Weeds should also be small and actively growing.^[8]
 - Prepare a series of dilutions of **Methoprotryne** to cover a range of application rates (e.g., 0.25, 0.5, 1.0, 2.0, and 4.0 kg a.i./ha).
 - Apply the herbicide solutions to the plants using a calibrated laboratory track sprayer to ensure uniform coverage. Include a non-treated control (sprayed with water/blank formulation) and a positive control (commercial standard).
- Assessment:
 - Return the treated plants to the greenhouse.
 - Visually assess herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale from 0% (no effect) to 100% (complete plant death).
 - Assess symptoms such as chlorosis, necrosis, and stunting for both weed and crop species.

- At the end of the experiment (e.g., 21 days), harvest the above-ground biomass for each pot. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.
- Data Analysis:
 - Calculate the percent growth reduction for each treatment relative to the non-treated control.
 - Use the dose-response data to calculate the GR₅₀ (dose required to cause 50% growth reduction) for each weed species and for the crop.
 - The selectivity can be evaluated by comparing the GR₅₀ values of the weeds to that of the crop.

Conclusion

Methoprotryne represents a specific development within the historically significant s-triazine class of herbicides. Developed by J.R. Geigy in the mid-1960s, it provided a solution for post-emergence grass weed control in winter cereals by inhibiting photosynthesis. While its mode of action is well-understood, its use has been discontinued due to factors likely including the development of more effective and environmentally favorable herbicides, potential for soil persistence, and regulatory review. This guide has synthesized the available technical information on **Methoprotryne**, providing a historical and scientific context for a compound that, while now obsolete, played a role in the evolution of chemical weed control.

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